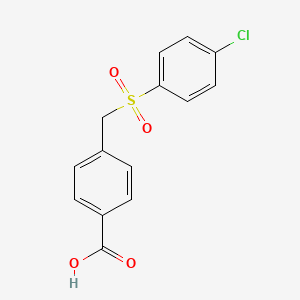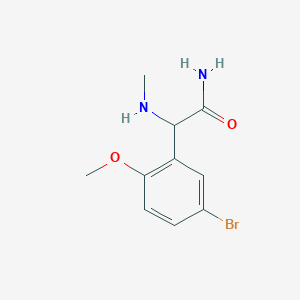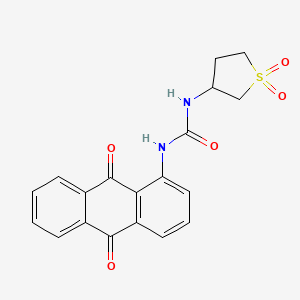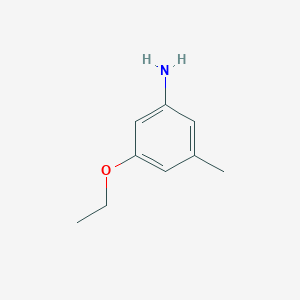
3-Ethoxy-5-methyl-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-5-methyl-phenylamine is an organic compound with the molecular formula C9H13NO It is a derivative of phenylamine, characterized by the presence of an ethoxy group at the third position and a methyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-methyl-phenylamine typically involves the nitration of 3-ethoxy-5-methylbenzene followed by reduction to the corresponding amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, safety measures and environmental considerations are crucial in industrial settings to manage the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-methyl-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
3-Ethoxy-5-methyl-phenylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-methyl-phenylamine involves its interaction with specific molecular targets and pathways. As an amine, it can participate in nucleophilic aromatic substitution reactions, where it acts as a nucleophile attacking electrophilic centers on other molecules. The presence of the ethoxy and methyl groups can influence its reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-methyl-phenylamine: Similar structure but with a methoxy group instead of an ethoxy group.
3-Ethoxy-4-methyl-phenylamine: Similar structure but with the methyl group at the fourth position.
3-Ethoxy-5-chloro-phenylamine: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
3-Ethoxy-5-methyl-phenylamine is unique due to the specific positioning of the ethoxy and methyl groups, which can influence its chemical properties and reactivity. This unique structure can result in different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-ethoxy-5-methylaniline |
InChI |
InChI=1S/C9H13NO/c1-3-11-9-5-7(2)4-8(10)6-9/h4-6H,3,10H2,1-2H3 |
InChI Key |
XZJFTUZJUUAYSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


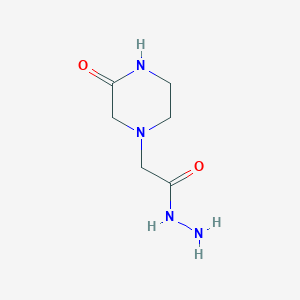




![2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12112423.png)
![3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)
![1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]-](/img/structure/B12112436.png)
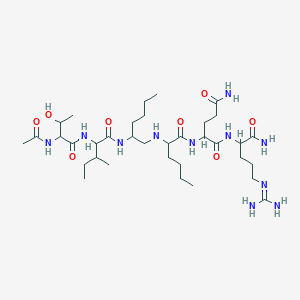
![Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12112442.png)
